Antitumor agent-76
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-76 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is known for its stability in aqueous solutions and its ability to be rapidly converted into its active form in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-76 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-76 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to modulate biological pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer. It has shown promising results in preclinical studies and is being evaluated in clinical trials.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of Antitumor agent-76 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. The compound induces apoptosis (programmed cell death) and disrupts the cell cycle, leading to the inhibition of tumor growth. The molecular targets and pathways involved include the inhibition of DNA synthesis, interference with mitochondrial function, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-76 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Triptolide: Known for its potent anticancer activity but has issues with stability and solubility.
Pyrimidine derivatives: Widely studied for their anticancer properties but may have different mechanisms of action and efficacy profiles.
Quinazoline derivatives: Known for their broad-spectrum anticancer activity but may have different molecular targets and pathways
This compound stands out due to its improved stability, solubility, and rapid conversion to its active form in biological systems, making it a promising candidate for further development and clinical use .
Biologische Aktivität
Antitumor Agent-76 is a novel compound that has garnered attention for its potential in cancer therapy due to its biological activity against various cancer cell lines. This article focuses on the detailed biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and comparative studies with existing antitumor agents.
This compound exhibits its biological activity through several mechanisms, including:
- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest, particularly at the S phase. This is critical as it prevents cancer cells from proliferating. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in a significant increase in the percentage of cells in the S phase, indicating effective cell cycle disruption .
- Induction of Apoptosis : The compound has been observed to trigger apoptosis in cancer cells. This process involves the activation of pro-apoptotic proteins and the alteration of mitochondrial functions, leading to cell death. In vitro studies demonstrated that this compound activates caspase pathways, which are essential for the apoptotic process .
- Inhibition of Key Signaling Pathways : this compound has been shown to inhibit various signaling pathways associated with cancer progression. For example, it affects pathways like NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation .
Efficacy Against Cancer Cell Lines
This compound has been tested against multiple cancer cell lines, showcasing its potent antitumor activity. The following table summarizes its efficacy compared to standard treatments:
Cancer Cell Line | IC50 (μM) | Inhibition Rate (%) | Comparison with Standard |
---|---|---|---|
A549 (Lung) | 8.99 | 100.07 | Superior to Sunitinib |
HepG2 (Liver) | 6.92 | 99.98 | Superior to Sunitinib |
DU145 (Prostate) | 7.89 | 99.93 | Superior to Sunitinib |
MCF7 (Breast) | 8.26 | 100.39 | Superior to Sunitinib |
Table 1: In vitro anti-tumor activity of this compound compared with Sunitinib .
Case Studies
Several case studies have highlighted the clinical potential of this compound:
- Patient Case Study : A 51-year-old male with adrenocortical carcinoma demonstrated a durable response after treatment with this compound over a two-year period. The patient had previously failed multiple therapies but showed significant tumor reduction during treatment .
- Animal Model Studies : In murine models of P-388 leukemia, this compound exhibited comparable efficacy to established chemotherapeutic agents like m-AMSA, indicating its potential for further development as a therapeutic agent .
Comparative Analysis with Other Compounds
This compound's activity has been compared with other promising compounds in recent studies:
- Dihydroartemisinin (DHA) : While DHA showed IC50 values around 8 nM against MCF-7 cells, this compound demonstrated similar or superior inhibition rates across multiple cancer types .
- IMB-1406 : This farnesyltransferase inhibitor also showed promising results but with higher IC50 values compared to this compound, suggesting that the latter may be more effective at lower concentrations .
Eigenschaften
Molekularformel |
C28H36ClNO10 |
---|---|
Molekulargewicht |
582.0 g/mol |
IUPAC-Name |
[2-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-2-oxoethyl] 2-morpholin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C28H35NO10.ClH/c1-14(2)26-21(38-26)22-28(39-22)25(3)5-4-15-16(12-35-23(15)32)17(25)10-18-27(28,37-18)24(26)36-20(31)13-34-19(30)11-29-6-8-33-9-7-29;/h14,17-18,21-22,24H,4-13H2,1-3H3;1H/t17-,18-,21-,22-,24+,25-,26-,27+,28+;/m0./s1 |
InChI-Schlüssel |
OKLCHSGJVVTILC-ARZJKCABSA-N |
Isomerische SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
Kanonische SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.